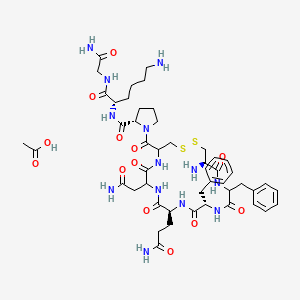![molecular formula C73H83N8O13P B14763606 5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B14763606.png)
5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is a complex organic compound used primarily in the field of nucleic acid chemistry. This compound is a modified nucleotide, which is often utilized in the synthesis of oligonucleotides for various research and diagnostic applications. The presence of the tetramethylrhodamine moiety imparts fluorescent properties to the compound, making it useful in fluorescence-based assays and imaging techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite involves multiple steps, starting from the protection of the nucleoside. The 5’-hydroxyl group of the nucleoside is protected with a dimethoxytrityl group. The aminohexyl linker is then attached to the nucleoside through a series of coupling reactions. The tetramethylrhodamine moiety is introduced via an amide bond formation. Finally, the phosphoramidite group is added to the 3’-position of the nucleoside using 2-cyanoethyl N,N-diisopropylphosphoramidite under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers for the stepwise addition of protecting groups and linkers. The reactions are carried out under controlled conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized by spectroscopic methods.
化学反应分析
Types of Reactions
5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Reduction: The cyanoethyl protecting group can be removed by reduction using reagents like dithiothreitol.
Substitution: The dimethoxytrityl group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, tert-butyl hydroperoxide
Reducing Agents: Dithiothreitol
Acidic Conditions: Trichloroacetic acid in dichloromethane
Major Products Formed
Phosphate Triester: Formed after oxidation of the phosphite triester group.
Deprotected Nucleoside: Formed after removal of the dimethoxytrityl group.
科学研究应用
5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the development of fluorescent probes for imaging and tracking biological processes.
Medicine: Utilized in the design of diagnostic assays for detecting genetic mutations and pathogens.
Industry: Applied in the production of custom oligonucleotides for research and therapeutic purposes.
作用机制
The compound exerts its effects primarily through its incorporation into oligonucleotides. The tetramethylrhodamine moiety provides fluorescence, allowing for the visualization and tracking of the oligonucleotides in various assays. The phosphoramidite group facilitates the incorporation of the modified nucleotide into growing oligonucleotide chains during automated synthesis. The presence of the aminohexyl linker and acryloyl group allows for further functionalization and cross-linking in biochemical applications.
相似化合物的比较
Similar Compounds
- 5’-Dimethoxytrityloxy-5-[N-(fluorescein)-aminohexyl]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 5’-Dimethoxytrityloxy-5-[N-(biotin)-aminohexyl]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Uniqueness
Compared to similar compounds, 5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is unique due to the presence of the tetramethylrhodamine moiety, which provides distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based assays.
属性
分子式 |
C73H83N8O13P |
|---|---|
分子量 |
1311.5 g/mol |
IUPAC 名称 |
4-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C73H83N8O13P/c1-47(2)81(48(3)4)95(91-40-18-37-74)94-64-44-67(93-65(64)46-90-73(51-19-14-13-15-20-51,52-23-29-56(88-9)30-24-52)53-25-31-57(89-10)32-26-53)80-45-50(70(84)77-72(80)87)22-36-66(82)75-38-16-11-12-17-39-76-69(83)49-21-33-58(71(85)86)61(41-49)68-59-34-27-54(78(5)6)42-62(59)92-63-43-55(79(7)8)28-35-60(63)68/h13-15,19-36,41-43,45,47-48,64-65,67H,11-12,16-18,38-40,44,46H2,1-10H3,(H3-,75,76,77,82,83,84,85,86,87)/b36-22+/t64-,65+,67+,95?/m0/s1 |
InChI 键 |
LQNDGVJBXVJPAT-FQPLGIQNSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


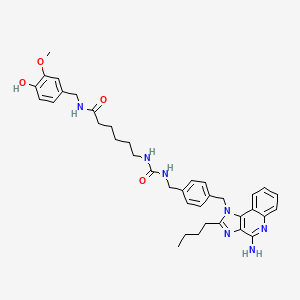
![14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid](/img/structure/B14763536.png)
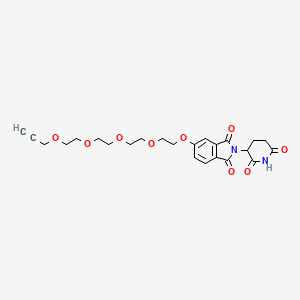

![Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B14763545.png)

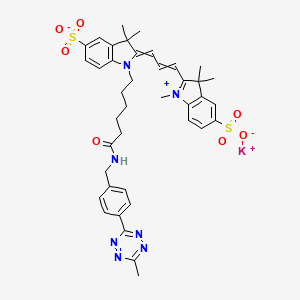
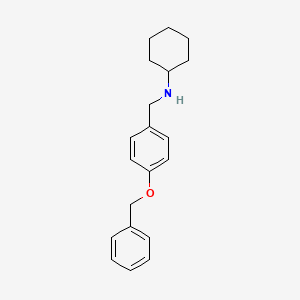

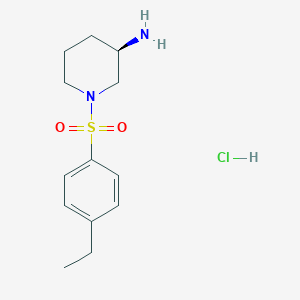
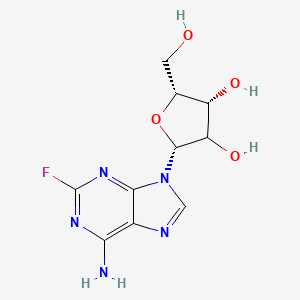
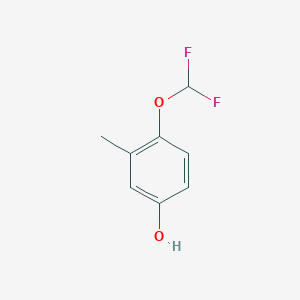
![(2R,3R,4S,5S,6R)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14763615.png)
